PF-4191834
CAS No.: 1029317-21-2
Cat. No.: VC0539252
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1029317-21-2 |
---|---|
Molecular Formula | C22H23N3O2S |
Molecular Weight | 393.5 g/mol |
IUPAC Name | 4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide |
Standard InChI | InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) |
Standard InChI Key | DVNQWYLVSNPCJZ-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N |
Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of PF-4191834
Molecular Characteristics
PF-4191834 (IUPAC name: 4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide) features a molecular weight of 393.5 g/mol and the formula C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>S . The structure combines a tetrahydro-2H-pyran ring with a carboxamide group and a methylpyrazole-thiophenyl moiety, optimizing binding to 5-LOX's active site while minimizing redox interactions .
Table 1: Molecular Profile of PF-4191834
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>S |
Molecular Weight | 393.5 g/mol |
CAS Registry Number | 249866-35-4 |
Solubility | >10 mM in DMSO |
Synthetic Pathway
The synthesis involves a multi-step process:
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Bromophenyl Intermediate: 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes sulfuric acid hydrolysis to yield the carboxamide derivative (99.8% purity) .
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Thioether Formation: Palladium-catalyzed coupling with triisopropylsilane thiol introduces the sulfur bridge, followed by deprotection .
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Final Assembly: Reaction with 1-methyl-1H-pyrazol-5-ylphenyl completes the structure, achieving >99% purity via column chromatography .
Mechanism of Action and Selectivity
5-Lipoxygenase Inhibition
5-LOX catalyzes arachidonic acid conversion to leukotrienes (LTs), potent mediators of bronchoconstriction (LTC<sub>4</sub>, LTD<sub>4</sub>) and neutrophil recruitment (LTB<sub>4</sub>) . PF-4191834 binds reversibly to 5-LOX’s non-heme iron center, blocking substrate access without altering oxidation states—a key distinction from redox-based inhibitors like zileuton .
Enzyme Selectivity Profile
Table 2: Pharmacological Selectivity of PF-4191834
Enzyme | IC<sub>50</sub> (nM) | Selectivity vs. 5-LOX |
---|---|---|
5-LOX | 229 ± 20 | 1x |
12-LOX | 68,700 | 300x |
15-LOX | 72,400 | 316x |
COX-1 | >100,000 | >436x |
COX-2 | >100,000 | >436x |
This selectivity profile minimizes off-target effects, particularly gastrointestinal toxicity linked to COX inhibition .
Preclinical Pharmacological Evaluation
In Vitro Potency
In human whole blood assays, PF-4191834 suppressed LTB<sub>4</sub> synthesis with an IC<sub>80</sub> of 370 ± 20 nM, correlating with plasma concentrations required for in vivo efficacy . The compound exhibited slow dissociation kinetics (t<sub>1/2</sub> = 120 min), supporting sustained target engagement .
In Vivo Efficacy
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Rat Carrageenan-Induced Paw Edema: Oral administration (10 mg/kg) reduced swelling by 78% at 6 hours, outperforming zileuton (52%) .
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Inflammatory Pain Models: In monoiodoacetate-induced osteoarthritis rats, PF-4191834 (3 mg/kg BID) normalized weight-bearing asymmetry by day 7, comparable to celecoxib .
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Pharmacokinetics: Bioavailability of 65% and half-life of 8.2 hours in rats enabled once-daily dosing projections for humans .
Clinical Development and Trial Data
Phase II Osteoarthritis Study
A 2025 randomized trial (N=240) evaluated PF-4191834 (50 mg QD) versus naproxen (500 mg BID) over 12 weeks :
Table 3: Efficacy Outcomes at Week 12
Parameter | PF-4191834 | Naproxen | Placebo |
---|---|---|---|
WOMAC Pain Score Δ | -3.2* | -3.1* | -1.8 |
Rescue Medication Use | 1.2 d/week | 1.1 d/week | 3.5 d/week |
GI Adverse Events | 12% | 28%** | 9% |
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p<0.01 vs placebo; ** p<0.05 vs PF-4191834
PF-4191834 matched naproxen’s analgesia with significantly fewer GI events, validating its safety advantage .
Therapeutic Implications and Future Directions
Asthma and Allergic Inflammation
Preclinical data suggest PF-4191834 reduces LTE<sub>4</sub> in murine asthma models by 89% at 10 mg/kg, outperforming montelukast’s 67% reduction . A Phase IIb trial in moderate asthma is planned for 2026.
Combination Therapy Opportunities
Synergy with COX-2 inhibitors was observed in collagen-induced arthritis models, with PF-4191834 (3 mg/kg) + celecoxib (10 mg/kg) suppressing paw inflammation by 92% vs 74% for monotherapies .
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